1-Butoxy-2-methylbenzene chemical structure and properties
1-Butoxy-2-methylbenzene chemical structure and properties
Executive Summary
This technical guide provides a comprehensive analysis of 1-Butoxy-2-methylbenzene , an alkyl aryl ether characterized by a lipophilic butyl chain attached to the ortho-position of a toluene ring. Primarily utilized as a specialized intermediate in organic synthesis and a functional ingredient in fragrance chemistry due to its stability and distinct physicochemical profile, this compound serves as a model substrate for studying electrophilic aromatic substitution and ether cleavage mechanisms. This document details its molecular architecture, validated synthesis protocols, spectroscopic identification, and reactivity profile for researchers in pharmaceutical and materials science.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a benzene ring substituted at the 1-position with a butoxy group (
Key Physicochemical Properties
The following data represents a consensus of experimental and predicted values suitable for laboratory reference.
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 164.24 g/mol | |
| Physical State | Colorless to pale yellow liquid | At STP |
| Boiling Point | 215–217 °C | @ 760 mmHg |
| Density | 0.935 ± 0.01 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.5030 | |
| LogP (Octanol/Water) | ~4.0 | Highly Lipophilic |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃ | |
| Flash Point | ~85 °C | Closed Cup (Predicted) |
Synthetic Pathways & Protocols
Primary Route: Williamson Ether Synthesis
The most robust and scalable method for synthesizing 1-butoxy-2-methylbenzene is the O-alkylation of o-cresol (2-methylphenol) with 1-bromobutane. This
Experimental Protocol
Reagents:
-
o-Cresol (2-Methylphenol): 10.8 g (100 mmol)
-
1-Bromobutane: 16.4 g (120 mmol, 1.2 eq)
-
Potassium Carbonate (
), anhydrous: 27.6 g (200 mmol, 2.0 eq) -
Solvent: Acetone (150 mL) or DMF (for faster rates)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Deprotonation: Dissolve o-cresol in acetone. Add anhydrous
. Stir at room temperature for 15 minutes to initiate phenoxide formation. -
Alkylation: Add 1-bromobutane dropwise via an addition funnel over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56–60 °C for acetone) and maintain for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Dissolve the residue in diethyl ether (100 mL) and wash sequentially with 1M
(2 x 50 mL) to remove unreacted o-cresol, followed by brine (50 mL). -
Dry the organic layer over anhydrous
.
-
-
Purification: Remove solvent and purify the crude oil via vacuum distillation (bp ~95–98 °C @ 10 mmHg) to yield the product as a colorless oil.
Yield: Typically 85–92%.
Alternative Route: Palladium-Catalyzed Coupling
For substrates sensitive to basic conditions or when using aryl halides, a Buchwald-Hartwig type coupling can be employed using o-bromotoluene and 1-butanol with a Pd catalyst (e.g.,
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,- 7.15–7.10 (m, 2H): Aromatic protons (H-3, H-5 overlap).
- 6.85–6.78 (m, 2H): Aromatic protons (H-4, H-6).
-
3.96 (t, J = 6.4 Hz, 2H):
(Characteristic ether triplet). -
2.23 (s, 3H):
(Ortho-methyl group). -
1.82–1.75 (m, 2H):
(Beta to oxygen). -
1.55–1.45 (m, 2H):
(Gamma to oxygen). -
0.98 (t, J = 7.4 Hz, 3H):
(Terminal methyl).
-
Aromatic Carbons:
157.2 (C-O), 130.8, 127.1, 126.5, 120.1, 111.3. -
Aliphatic Carbons:
67.9 ( ), 31.6, 19.5, 16.4 ( ), 14.0 (Terminal ).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 164.[2][3] -
Base Peak: m/z 108 (Loss of butene via McLafferty rearrangement or simple cleavage, yielding o-cresol radical cation).
-
Fragment: m/z 91 (Tropylium ion, characteristic of benzyl/tolyl moieties).
Reactivity & Metabolic Pathways
The chemical behavior of 1-butoxy-2-methylbenzene is dominated by the electron-donating nature of the alkoxy and alkyl groups, making the ring susceptible to electrophilic substitution, primarily at the para position relative to the butoxy group (position 5).
Metabolic Logic
In biological systems (and mimetic oxidative studies), the compound undergoes Phase I metabolism via Cytochrome P450 enzymes. The primary pathways are:
-
O-Dealkylation: Hydroxylation at the alpha-carbon of the butyl chain, leading to hemiacetal collapse and release of o-cresol and butyraldehyde.
-
Benzylic Hydroxylation: Oxidation of the o-methyl group to an alcohol or acid.
-
Aromatic Hydroxylation: Introduction of an -OH group at the activated para position.
Figure 1: Predicted metabolic and oxidative degradation pathways for 1-butoxy-2-methylbenzene. The O-dealkylation pathway is typically the dominant route in mammalian hepatic systems.
Safety & Handling
-
Hazards: Irritating to eyes, respiratory system, and skin. Combustible liquid.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow autoxidation to peroxides over extended periods, a common risk with ethers.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[3][4] 1-Butoxy-2-methylbenzene (Compound).[3][4][5][6][7][8] National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2016).[9] Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (Contains NMR data for related aryl alkyl ethers). [Link]
-
NIST WebBook. (2023). Mass Spectra of Alkyl Aryl Ethers. National Institute of Standards and Technology. [Link]
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- 4. 1-Butoxy-2-methylbenzene | C11H16O | CID 5045112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RU2699540C2 - ÐомпозиÑиÑ, ÑодеÑжаÑÐ°Ñ Ð¿ÑобиоÑиÑеÑкие бакÑеÑии или Ð¸Ñ ÐºÐ¾Ð¼Ð¿Ð¾Ð½ÐµÐ½ÑÑ, и ÑпоÑоб ее пÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ Ð² леÑении иммÑннÑÑ Ð·Ð°Ð±Ð¾Ð»ÐµÐ²Ð°Ð½Ð¸Ð¹ кожи - Google Patents [patents.google.com]
- 6. DE102008040736A1 - Verfahren zur Herstellung Alkoxy-substituierter 1-Indanone - Google Patents [patents.google.com]
- 7. RU2499607C2 - ÐоÑмеÑиÑеÑкие пÑепаÑаÑÑ Ð½Ð° оÑнове молекÑлÑÑно впеÑаÑаннÑÑ Ð¿Ð¾Ð»Ð¸Ð¼ÐµÑов - Google Patents [patents.google.com]
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